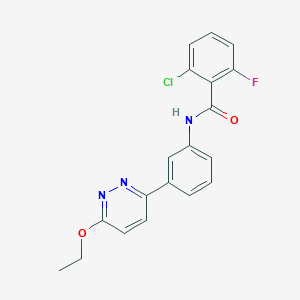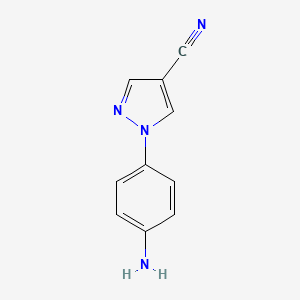
Methyl 1-(cyclopropylamino)cyclobutane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 1-(cyclopropylamino)cyclobutane-1-carboxylate” is a chemical compound with the CAS Number: 1248272-35-6 . It is also known as CX-5461, a small molecule inhibitor that has gained significant attention in the field of cancer research due to its potential to target ribosomal RNA synthesis.
Molecular Structure Analysis
The molecular structure of “Methyl 1-(cyclopropylamino)cyclobutane-1-carboxylate” is not directly provided in the search results. The molecular formula is C9H15NO2.Physical And Chemical Properties Analysis
The physical and chemical properties of “Methyl 1-(cyclopropylamino)cyclobutane-1-carboxylate” include a molecular weight of 169.22 .Wissenschaftliche Forschungsanwendungen
Stereodivergent Syntheses : Methyl 2-benzyloxycarbonylamino-(1S,2R)-cyclobutane-1-carboxylate, a derivative related to the compound , has been efficiently synthesized and used to create enantiomeric and diastereomeric bis(cyclobutane) β-dipeptides. These products are the first reported β-amino acid oligomers containing two directly linked cyclobutane residues, indicating their potential in peptide synthesis and design (Izquierdo et al., 2002).
Ester and Formyl Group Competition : In the study of Methyl 3-formylcyclobutene-3-carboxylate, thermolysis resulted in the formation of methyl (2H)-pyrane-5-carboxylate. This process, guided by the competition between ester and formyl groups, confirms theoretical predictions on electrocyclization (Niwayama & Houk, 1992).
Polymerization Applications : Anionic polymerization of Methyl cyclobutene-1-carboxylate has produced polymers with 1,2-linked cyclobutane rings in the main chain. This indicates the usefulness of such cyclobutane derivatives in polymer synthesis (Kitayama et al., 2004).
Neuropharmacological Characterization : 1-Aminocyclobutane-1-carboxylate, a compound closely related to Methyl 1-(cyclopropylamino)cyclobutane-1-carboxylate, has been studied for its effects on the N-Methyl-D-Aspartate (NMDA)-associated glycine receptor, providing insights into its neuropharmacological properties (Rao et al., 1990).
Synthesis of Cyclobutanes : Studies on the synthesis of cyclobutane derivatives, such as the creation of 6-arylspiro[tetrahydropyran-3,1'-cyclobutane]-2,4-diones, demonstrate the versatility of these compounds in chemical synthesis (Kirillov et al., 2007).
Base-Catalyzed Reactions of Cyclic 1,2-Diones : The reaction of cyclobutane-1,2-dione with hydroxide, a process relevant to the study of cyclic carboxylates like Methyl 1-(cyclopropylamino)cyclobutane-1-carboxylate, has been computationally studied, revealing potential pathways for chemical transformations (Sultana & Fabian, 2013).
Hydroamination of Strained Trisubstituted Alkenes : The diastereo- and enantioselective synthesis of polysubstituted aminocyclobutanes through CuH-catalyzed hydroamination of 1-substituted cyclobutenes highlights the importance of such structures in bioactive compound synthesis (Feng et al., 2019).
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 1-(cyclopropylamino)cyclobutane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-12-8(11)9(5-2-6-9)10-7-3-4-7/h7,10H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZDLOGHVQNVFDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCC1)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(cyclopropylamino)cyclobutane-1-carboxylate | |
CAS RN |
1248272-35-6 |
Source


|
| Record name | methyl 1-(cyclopropylamino)cyclobutane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 5-[(E)-2-[4-(4-chlorophenoxy)-3-phenyl-[1,2]oxazolo[4,5-c]pyridin-7-yl]ethenyl]-3-phenyl-1,2-oxazole-4-carboxylate](/img/structure/B2568172.png)
![Ethyl 2-(3,4-dimethoxybenzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2568175.png)
![5-((3,4-dihydroisoquinolin-2(1H)-yl)(thiophen-2-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2568177.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3,5-dichlorobenzamide](/img/structure/B2568179.png)

![3-[(3-chlorophenyl)sulfonyl]-1-ethyl-6-fluoro-7-pyrrolidin-1-ylquinolin-4(1H)-one](/img/structure/B2568184.png)
![4-{2-Hydroxy-3-[(2-methoxyphenyl)sulfonyl]propoxy}benzenecarbonitrile](/img/structure/B2568185.png)
![2-{[3-(4-bromophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide](/img/structure/B2568186.png)
![3-benzyl-1-(2-chloro-6-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2568187.png)
![N-(3-chlorophenyl)-2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2568188.png)
![3-(3,5-dimethylphenyl)-2-((1-phenylethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2568189.png)

![4-[(3,4-Dimethoxyphenyl)amino]-1,2-dihydroquinazoline-2-thione](/img/structure/B2568194.png)